6,6-Difluoro-1,4-diazepane 6,6-Difluoro-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 529509-58-8
VCID: VC8123264
InChI: InChI=1S/C5H10F2N2/c6-5(7)3-8-1-2-9-4-5/h8-9H,1-4H2
SMILES: C1CNCC(CN1)(F)F
Molecular Formula: C5H10F2N2
Molecular Weight: 136.14 g/mol

6,6-Difluoro-1,4-diazepane

CAS No.: 529509-58-8

Cat. No.: VC8123264

Molecular Formula: C5H10F2N2

Molecular Weight: 136.14 g/mol

* For research use only. Not for human or veterinary use.

6,6-Difluoro-1,4-diazepane - 529509-58-8

Specification

CAS No. 529509-58-8
Molecular Formula C5H10F2N2
Molecular Weight 136.14 g/mol
IUPAC Name 6,6-difluoro-1,4-diazepane
Standard InChI InChI=1S/C5H10F2N2/c6-5(7)3-8-1-2-9-4-5/h8-9H,1-4H2
Standard InChI Key QETGEMJXBQDLPF-UHFFFAOYSA-N
SMILES C1CNCC(CN1)(F)F
Canonical SMILES C1CNCC(CN1)(F)F

Introduction

Structural and Chemical Properties

Molecular Architecture

6,6-Difluoro-1,4-diazepane belongs to the diazepane family, featuring a seven-membered ring with two nitrogen atoms at the 1- and 4-positions. The fluorine atoms at the 6-position induce significant electronic and steric effects, altering the compound’s reactivity and interaction with biological targets. The systematic IUPAC name, 6,6-difluoro-1,4-diazepane, reflects this substitution pattern.

Physicochemical Characteristics

Key physical properties include a polar surface area of 24.06 Ų and logP values ranging from -2 (pH 5.5) to -1 (pH 7.4), indicating moderate hydrophilicity . The compound violates none of Lipinski’s Rule of Five parameters, suggesting favorable drug-likeness .

Table 1: Physicochemical Properties of 6,6-Difluoro-1,4-diazepane

PropertyValue
Molecular FormulaC₅H₁₀F₂N₂
Molecular Weight136.14 g/mol
LogP (pH 5.5)-2
LogP (pH 7.4)-1
Polar Surface Area24.06 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Synthesis and Derivatives

Synthetic Routes

While detailed synthetic protocols remain proprietary, general methods involve fluorination of 1,4-diazepane precursors using agents like diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF₂). Ring-closure reactions under controlled conditions yield the diazepane backbone, with fluorine incorporation achieved through late-stage functionalization .

Key Derivatives

  • 6,6-Difluoro-1,4-diazepane Hydrobromide (CAS 1422344-19-1): This salt form enhances solubility and stability, facilitating its use as an electrophilic fluorinating agent in organic synthesis.

  • tert-Butyl 6,6-Difluoro-1,4-diazepane-1-carboxylate: A protected derivative serving as an intermediate in peptide coupling and drug candidate synthesis .

Table 2: Comparative Analysis of 6,6-Difluoro-1,4-diazepane Derivatives

DerivativeMolecular FormulaMolecular WeightApplication
6,6-Difluoro-1,4-diazepaneC₅H₁₀F₂N₂136.14 g/molIntermediate in drug synthesis
Hydrobromide saltC₅H₁₁BrF₂N₂217.06 g/molElectrophilic fluorinating agent
tert-Butyl carboxylate derivativeC₁₀H₁₈F₂N₂O₂236.26 g/molPeptide coupling intermediate

Applications in Drug Development

Fluorinating Agents

Recent Advances and Future Directions

ALK2 Inhibitor Development

A 2024 patent (EP4374928A2) discloses tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate as a key intermediate in synthesizing activin receptor-like kinase-2 (ALK2) inhibitors . These compounds show promise in treating fibrodysplasia ossificans progressiva (FOP) and diffuse intrinsic pontine glioma (DIPG) .

Challenges and Opportunities

Current limitations include the scarcity of in vivo toxicity data and scalable synthesis methods. Future research should prioritize pharmacokinetic profiling and structure-activity relationship (SAR) studies to optimize therapeutic potential.

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